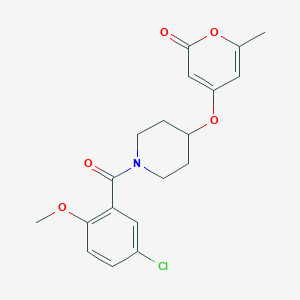
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure that includes a pyranone ring, a piperidine moiety, and a chlorinated benzoyl group, making it a subject of interest for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the preparation of the piperidine intermediate. This can be achieved by reacting 5-chloro-2-methoxybenzoic acid with piperidine under appropriate conditions to form 1-(5-chloro-2-methoxybenzoyl)piperidine.
Coupling with Pyranone: The next step involves the coupling of the piperidine intermediate with 6-methyl-2H-pyran-2-one. This is usually done using a suitable base and solvent to facilitate the reaction.
Final Product Formation: The final step includes purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.
Substitution: The chloro group in the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include oxidized derivatives of the methoxy group or the piperidine ring.
Reduction: Reduced forms of the benzoyl group, potentially leading to alcohols or hydrocarbons.
Substitution: Substituted benzoyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
Biologically, the compound has been studied for its potential interactions with various biological targets. Its structural features suggest it could interact with enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is explored for its potential therapeutic effects. It may exhibit activity against certain diseases, although detailed pharmacological studies are required to confirm its efficacy and safety.
Industry
Industrially, the compound could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-thione
Uniqueness
Compared to similar compounds, 4-((1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propriétés
IUPAC Name |
4-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5/c1-12-9-15(11-18(22)25-12)26-14-5-7-21(8-6-14)19(23)16-10-13(20)3-4-17(16)24-2/h3-4,9-11,14H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUAYSQNPLPPLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

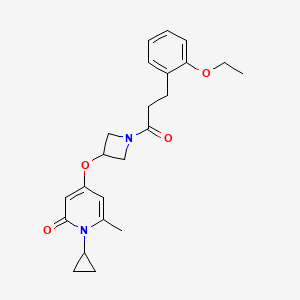
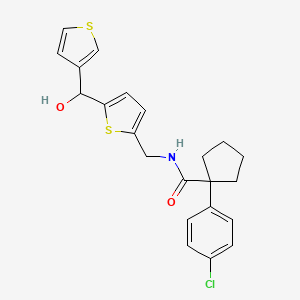
![2-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}-2H-1,2,3-triazole](/img/structure/B2885295.png)
![2-Chloro-N-[2-(propylamino)ethyl]pyridine-4-carboxamide;hydrochloride](/img/structure/B2885297.png)
![6-Cyclopropyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2885298.png)
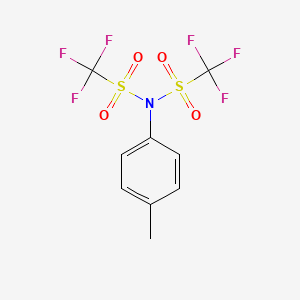
![3-(4-methoxyphenethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2885302.png)
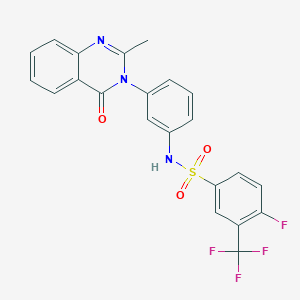
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2885304.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-sulfonamide](/img/structure/B2885308.png)

![Ethyl[2-(2-methoxyphenoxy)ethyl]amine hydrochloride](/img/structure/B2885310.png)
![N,N-dimethyl-2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-3-oxobutanamide](/img/structure/B2885311.png)
